
2-chloro-N-(2-chlorobenzyl)isonicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-(2-chlorobenzyl)isonicotinamide, commonly known as CCBIN, is a chemical compound that has gained significant attention in the field of scientific research due to its potential in various applications. It is a white crystalline powder that is soluble in organic solvents and has a molecular formula of C13H10Cl2N2O.
作用机制
The mechanism of action of CCBIN involves the inhibition of various enzymes and proteins, including DNA topoisomerase II and I, which are essential for cell proliferation and survival. It has also been shown to modulate the activity of certain signaling pathways, including the MAPK and PI3K/AKT pathways, which play a crucial role in cell growth and survival.
Biochemical and Physiological Effects:
CCBIN has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to inhibit the growth and proliferation of bacteria, including Staphylococcus aureus and Escherichia coli. Additionally, CCBIN has been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the main advantages of CCBIN is its high potency and selectivity towards certain enzymes and proteins, making it a valuable tool for studying various cellular processes. However, its limited solubility in aqueous solutions can pose a challenge for certain experiments, and its potential toxicity at high concentrations should also be taken into consideration.
未来方向
There are several potential future directions for the study of CCBIN, including its use in drug development for the treatment of various diseases, including cancer and bacterial infections. Additionally, further research is needed to elucidate its precise mechanism of action and to identify potential drug targets. Its potential use in combination therapies with other drugs is also an area of interest for future research.
合成方法
The synthesis of CCBIN can be achieved through various methods, including the reaction of 2-chlorobenzylamine and isonicotinoyl chloride in the presence of a base such as triethylamine. The reaction mixture is then stirred at room temperature for several hours, and the resulting product is purified through recrystallization.
科学研究应用
CCBIN has been extensively studied for its potential use in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-bacterial properties, making it a promising candidate for drug development.
属性
产品名称 |
2-chloro-N-(2-chlorobenzyl)isonicotinamide |
|---|---|
分子式 |
C13H10Cl2N2O |
分子量 |
281.13 g/mol |
IUPAC 名称 |
2-chloro-N-[(2-chlorophenyl)methyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C13H10Cl2N2O/c14-11-4-2-1-3-10(11)8-17-13(18)9-5-6-16-12(15)7-9/h1-7H,8H2,(H,17,18) |
InChI 键 |
ZDZWFASGJZZPIQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC(=NC=C2)Cl)Cl |
规范 SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC(=NC=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





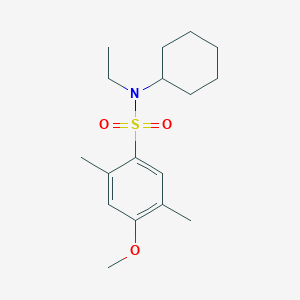

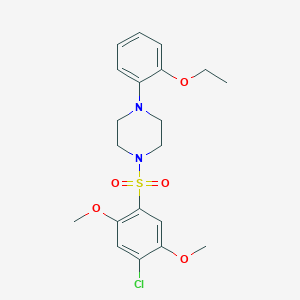
![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B239463.png)
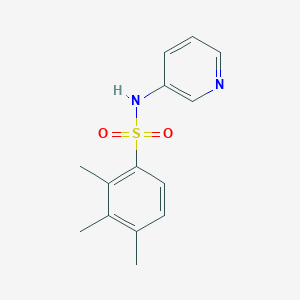

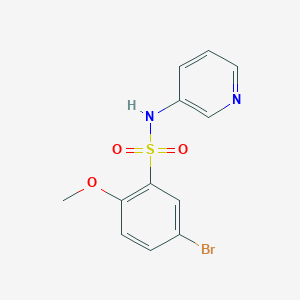

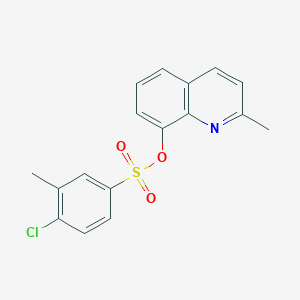
![1-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B239499.png)
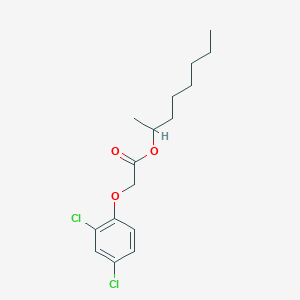
![1-[3-[(E)-3-(3,5-dichlorophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B239501.png)